(Rac)-BDA-366

BH4 domain Bcl-2 antagonist Conformational change

Researchers studying Bcl-2-driven apoptosis often encounter limitations with BH3-mimetic inhibitors that fail to target the BH4 domain or overcome acquired drug resistance. (Rac)-BDA-366 directly addresses this gap: • Binds Bcl-2 BH4 domain with Ki = 3.3 nM, inducing conformational conversion to a pro-apoptotic effector. • Retains efficacy in venetoclax-resistant RAS-mutated leukemia models where BH3 mimetics fail. • Demonstrates in vivo synergy with mTOR inhibitors in lung cancer xenografts. Supplied as a solid; global shipping with batch-specific quality documentation.

Molecular Formula C24H29N3O4
Molecular Weight 423.5 g/mol
Cat. No. B1221499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-BDA-366
SynonymsBDA-366
Molecular FormulaC24H29N3O4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCCN(CC)CC(CNC1=C2C(=C(C=C1)NCC3CO3)C(=O)C4=CC=CC=C4C2=O)O
InChIInChI=1S/C24H29N3O4/c1-3-27(4-2)13-15(28)11-25-19-9-10-20(26-12-16-14-31-16)22-21(19)23(29)17-7-5-6-8-18(17)24(22)30/h5-10,15-16,25-26,28H,3-4,11-14H2,1-2H3
InChIKeyJYOOEVFJWLBLKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BDA-366: A Potent and Selective Bcl-2 BH4 Domain Antagonist for Apoptosis Research and Cancer Therapeutic Development


(Rac)-BDA-366 is the racemic form of BDA-366, a small-molecule antagonist of the anti-apoptotic protein Bcl-2 . Unlike canonical BH3 mimetics that target the hydrophobic binding pocket formed by BH1, BH2, and BH3 domains, BDA-366 selectively binds with high affinity (Ki = 3.3 nM) to the structurally distinct BH4 domain of Bcl-2 [1]. This unique binding event induces a conformational change in Bcl-2 that neutralizes its pro-survival function and paradoxically converts the protein into a pro-apoptotic molecule [2]. The compound's molecular weight is approximately 423.5 g/mol, and it is supplied as a solid for research applications in apoptosis and oncology [3].

Why Generic Bcl-2 Inhibitors Cannot Substitute for BDA-366: Evidence of Domain-Specific Targeting and Unique Pharmacological Outcomes


Generic substitution of Bcl-2 inhibitors is not scientifically valid because BDA-366's mechanism of action is fundamentally distinct from that of BH3-mimetic drugs like venetoclax (ABT-199) [1]. While BH3 mimetics competitively displace pro-apoptotic BH3-only proteins from the hydrophobic binding groove of Bcl-2, BDA-366 targets the BH4 domain, an interaction that not only neutralizes anti-apoptotic function but actively converts Bcl-2 into a pro-death effector [2]. This mechanistic divergence has profound functional consequences: BDA-366 demonstrates superior activity in specific cancer models, including those with intrinsic or acquired resistance to BH3 mimetics [3]. Furthermore, BDA-366's exquisite selectivity for the Bcl-2 BH4 domain over other anti-apoptotic Bcl-2 family members (Bcl-xL, Mcl-1, Bfl-1/A1) represents a distinct polypharmacological profile that cannot be achieved with alternative compounds [4]. Therefore, the choice of inhibitor directly dictates the cellular outcome and experimental validity of a study.

Quantitative Evidence of Differentiation: How BDA-366's Binding Profile and In Vivo Efficacy Distinguish It from BH3 Mimetics and Other Inhibitors


Mechanistic Divergence: BDA-366's Binding to the BH4 Domain of Bcl-2 Confers a Unique Gain-of-Function Pro-Apoptotic Effect Absent with BH3 Mimetics

BDA-366 directly binds the BH4 domain of Bcl-2 with high affinity (Ki = 3.3 ± 0.73 nM), a domain not targeted by BH3 mimetics such as venetoclax (ABT-199) . This binding induces a specific conformational change in the Bcl-2 protein, exposing its BH3 domain and converting it from a pro-survival molecule into a direct activator of the pro-apoptotic protein Bax [1]. In contrast, BH3 mimetics bind to the BH1-BH3 hydrophobic cleft and function solely by antagonizing the anti-apoptotic function of Bcl-2, without conferring a pro-apoptotic gain-of-function [2].

BH4 domain Bcl-2 antagonist Conformational change Pro-apoptotic switch

Exquisite Selectivity for Bcl-2 BH4 Domain: BDA-366 Shows Minimal Off-Target Binding to Other Anti-Apoptotic Bcl-2 Family Proteins

BDA-366 exhibits a high degree of selectivity for the BH4 domain of Bcl-2, with minimal binding affinity for other anti-apoptotic Bcl-2 family members [1]. Quantitative binding studies show that BDA-366 has Ki values of >500 nM for Bcl-xL, Mcl-1, and A1/Bfl-1, representing a >150-fold selectivity window compared to its Ki of 3.3 nM for Bcl-2 [2]. This contrasts with pan-Bcl-2 inhibitors or compounds with broader selectivity profiles .

Bcl-2 family selectivity BH4 domain Mcl-1 Bcl-xL

Superior In Vitro and In Vivo Anti-Lymphoma Activity in ENKTL Models Compared to BH3-Mimetic and HDAC Inhibitors

In a comparative study of extra-nodal natural killer/T-cell lymphoma (ENKTL), a disease with poor prognosis and limited treatment options, BDA-366 demonstrated superior activity against a panel of small-molecule inhibitors [1]. The study explicitly states that ENKTL cells were 'more sensitive to BDA-366 than other small-molecule inhibitors, such as ABT-199 (venetoclax), S63845 (an Mcl-1 inhibitor), and Chidamide (an HDAC inhibitor)' [2]. Furthermore, BDA-366 significantly inhibited tumor growth in an in vivo ENKTL mouse xenograft model at well-tolerated doses, with no obvious cytotoxicity to normal hematopoietic cells [3].

ENKTL lymphoma in vivo efficacy drug resistance

Efficacy in Venetoclax-Resistant Leukemia Models: BDA-366 Demonstrates Activity Where BH3-Mimetic Therapy Fails

A major clinical challenge with BH3-mimetic Bcl-2 inhibitors like venetoclax is the development of resistance, particularly in monocytic acute myeloid leukemia (AML) harboring RAS mutations [1]. A recent study demonstrated that BDA-366, unlike venetoclax which targets the BH3 domain, is specifically designed to bind the BH4 domain and exhibits high antitumor efficacy in this venetoclax-resistant context [2]. The research shows that BDA-366 induces differentiation of leukemic cells in venetoclax-resistant, RAS-mutated monocytic leukemia models, representing a potential strategy to overcome treatment failure [3].

Venetoclax resistance RAS-mutated leukemia monocytic AML BH4 antagonist

In Vivo Efficacy in Lung Cancer Xenografts at Well-Tolerated Doses Without Significant Normal Tissue Toxicity

In a lung cancer xenograft model using H460 cells, BDA-366 reduced tumor growth in a dose-dependent manner at 10, 20, and 30 mg/kg [1]. Crucially, the original study reports that this tumor suppression was achieved 'without significant normal tissue toxicity at effective doses' [2]. This in vivo efficacy profile was observed in models derived from both established lung cancer cell lines and primary patient-derived xenografts, underscoring its potential therapeutic relevance [3].

lung cancer in vivo xenograft therapeutic window toxicity

Unique Synergy with mTOR Inhibition In Vivo: Combined BDA-366 and RAD001 Treatment Exhibits Strong Synergy Against Lung Cancer

The original study identified that mTOR inhibition upregulates Bcl-2 in lung cancer cells and tumor tissues from clinical trial patients [1]. Capitalizing on this, the combined treatment of BDA-366 with the mTOR inhibitor RAD001 (everolimus) exhibited 'strong synergy against lung cancer in vivo' [2]. This combination effect is a direct consequence of BDA-366's unique mechanism of targeting the BH4 domain of the upregulated Bcl-2, converting a potential resistance mechanism into a therapeutic vulnerability [3].

mTOR inhibitor RAD001 combination therapy synergy lung cancer

Optimal Scientific and Preclinical Applications for BDA-366 Based on Its Unique Pharmacological Profile


Investigating Bcl-2 BH4 Domain Biology and Pro-Apoptotic Switching

BDA-366 is the tool of choice for researchers aiming to dissect the specific biological functions of the Bcl-2 BH4 domain. Its high-affinity binding and ability to induce a pro-apoptotic conformational change in Bcl-2 [1] make it uniquely suited for studies that require specific modulation of BH4-mediated protein interactions and signaling, distinct from the competitive antagonism of BH3 mimetics [2]. This application is supported by evidence showing that BDA-366's apoptotic effect requires its BH4 binding and is not replicated by BH3-targeting agents [3].

Preclinical Modeling of Therapy-Resistant Hematologic Malignancies

For studies focused on overcoming drug resistance in hematologic cancers, BDA-366 offers a critical research tool. It has demonstrated superior in vitro and in vivo activity in ENKTL models compared to venetoclax and other inhibitors [4], and it retains efficacy in venetoclax-resistant, RAS-mutated monocytic leukemia models [5]. Procuring BDA-366 is essential for validating BH4-targeted strategies as a salvage therapy and for exploring mechanisms of resistance to standard-of-care Bcl-2 inhibitors [6].

In Vivo Lung Cancer Studies, Particularly for mTOR Combination Strategies

BDA-366 is a validated in vivo tool for lung cancer research. The compound suppresses tumor growth in cell line- and patient-derived xenografts at well-tolerated doses [7]. Its procurement is particularly justified for studies exploring rational combination therapies with mTOR inhibitors, as strong synergistic anti-tumor activity was demonstrated in vivo when BDA-366 was combined with RAD001 [8]. This combination exploits mTOR-inhibition-mediated Bcl-2 upregulation, a context where BDA-366's unique BH4-targeting mechanism is specifically advantageous [9].

Functional Selectivity Profiling within the Bcl-2 Protein Family

Given its exquisite selectivity for the Bcl-2 BH4 domain over other anti-apoptotic family members like Bcl-xL, Mcl-1, and Bfl-1/A1 [10], BDA-366 serves as an ideal control compound for studies requiring precise, Bcl-2-specific inhibition. Its use allows researchers to confidently attribute observed biological effects specifically to the inhibition of Bcl-2's BH4 domain, avoiding the confounding variables introduced by pan-Bcl-2 family inhibitors or compounds with broader, less-defined selectivity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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